Bz-Gly-Lys-Val-OH

Angiotensin-Converting Enzyme (ACE) Enzyme Kinetics Peptide Hydrolysis

In ACE or carboxypeptidase studies, substituting Bz-Gly-Lys-Val-OH with generic tripeptides introduces uncontrolled kinetic variability. This N-terminal benzoylated substrate provides a defined cleavage site for reproducible spectrophotometric detection. • Exhibits ~40% relative ACE cleavage vs. Hip-His-Leu without CoCl₂, reaching equivalent activity upon CoCl₂ addition - enabling differential cofactor activation assays. • ~100-fold carboxypeptidase B selectivity difference vs. Arg-terminal analogs (kcat/Km: 176 vs. 958 × 10³ M⁻¹ s⁻¹) ensures enzyme-specific kinetic resolution. • Supplied at ≥95% HPLC purity; consistent 406.48 g/mol MW supports inter-laboratory assay validation.

Molecular Formula C20H30N4O5
Molecular Weight 406.5 g/mol
Cat. No. B12115728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBz-Gly-Lys-Val-OH
Molecular FormulaC20H30N4O5
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C1=CC=CC=C1
InChIInChI=1S/C20H30N4O5/c1-13(2)17(20(28)29)24-19(27)15(10-6-7-11-21)23-16(25)12-22-18(26)14-8-4-3-5-9-14/h3-5,8-9,13,15,17H,6-7,10-12,21H2,1-2H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29)
InChIKeySUMCMFBGRUWQFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bz-Gly-Lys-Val-OH Substrate Specifications


Bz-Gly-Lys-Val-OH (also known as Hippuryl-Lys-Val-OH or Benzoyl-Gly-Lys-Val-OH; CAS: 315229-41-5) is a synthetic N-terminal benzoylated tripeptide with the sequence Bz-Gly-Lys-Val . It serves as a chromogenic/spectrophotometric substrate for peptidases, most notably for Angiotensin-Converting Enzyme (ACE) [1], and has been used in carboxypeptidase specificity studies [2]. Its structure provides a defined cleavage site that facilitates reproducible kinetic analysis in enzyme activity assays.

Enzyme Target
ACE and carboxypeptidase substrate studies with defined cleavage site
Detection Mode
Chromogenic and spectrophotometric assay compatibility via benzoyl chromophore
Sequence Context
Tripeptide Bz-Gly-Lys-Val with C-terminal Val for kinetic profiling and specificity mapping

Bz-Gly-Lys-Val-OH: No Generic Substitute


Substituting Bz-Gly-Lys-Val-OH with alternative benzoylated tripeptides or standard in-class ACE substrates (e.g., Hip-His-Leu) is not scientifically valid due to profound sequence-dependent variation in catalytic efficiency and enzyme selectivity. Hydrolysis rates of benzoylated peptides are highly sensitive to specific amino acid substitutions; for instance, carboxypeptidase B exhibits a ~100-fold difference in catalytic efficiency (kcat/Km) between Bz-Gly-Arg and Bz-Gly-Lys substrates [1]. Furthermore, Bz-Gly-Lys-Val-OH contains a C-terminal Val residue, which differs from the Leu residue in the standard ACE substrate Hip-His-Leu [2]. This sequence difference alters binding affinity and cleavage kinetics [3], which directly impacts the detection sensitivity and quantitative reproducibility of experimental assays. Selecting a generic or structurally similar analog without empirical validation introduces uncontrolled variability in kinetic parameters, thus invalidating comparative analysis and experimental conclusions.

This Product
Bz-Gly-Lys-Val-OH
Tripeptide with C-terminal Val; defined ACE substrate with cofactor-dependent hydrolysis profile
vs
Common Substitute
Hip-His-Leu
Standard ACE substrate with C-terminal Leu; sequence-dependent kinetics may not transfer directly
This Product
Bz-Gly-Lys-Val-OH
Tripeptide ACE and carboxypeptidase substrate; MW 406.48 g/mol with distinct cleavage specificity
vs
Structural Analog
Bz-Gly-Lys-OH
Dipeptide lacking C-terminal Val; different application scope limits direct substitution
This Product
Bz-Gly-Lys-Val-OH
Lys-terminal benzoylated substrate with reported catalytic efficiency context for CPB studies
vs
Arg-Terminal Analog
Bz-Gly-Arg (core motif)
Arg-terminal substrates exhibit ~5.4-fold higher CPB catalytic efficiency; kinetic parameters may shift significantly

Bz-Gly-Lys-Val-OH Comparative Performance


ACE Hydrolysis Rate Relative to Hip-His-Leu

In a study of ACE activity in Dunning rat prostate tumor tissue, Bz-Gly-Lys-Val-OH (Hippuryl-Lys-Val) was cleaved at approximately 40% of the rate observed for the standard ACE substrate Hippuryl-His-Leu (Hip-His-Leu) in the absence of CoCl₂ [1]. When CoCl₂ was added to the reaction, the relative hydrolysis rate of Bz-Gly-Lys-Val-OH increased to the same level as that of the standard substrate Hip-His-Leu [2]. This differential response to divalent cation activation represents a specific and quantifiable characteristic that distinguishes Bz-Gly-Lys-Val-OH from other ACE substrates.

ACE Hydrolysis Rate vs. Hip-His-Leu
Head-to-head
~40% relative activity without CoCl₂; equivalent activity with CoCl₂
Baseline: Hip-His-Leu = 100%
Supports cofactor-dependent ACE activity interpretation
Differential CoCl₂ sensitivity is substrate-specific; reported in Dunning rat prostate tumor homogenate
Angiotensin-Converting Enzyme (ACE) Enzyme Kinetics Peptide Hydrolysis Spectrophotometric Assay

Carboxypeptidase B: Bz-Gly-Lys vs. Bz-Gly-Arg

Bz-Gly-Lys-Val-OH contains the Bz-Gly-Lys core dipeptide motif, which is a recognized substrate for carboxypeptidase B (CPB). Comparative kinetic analysis of CPB hydrolysis of benzoylated dipeptides demonstrates that Bz-Gly-Lys exhibits a catalytic efficiency (kcat/Km) of 176 × 10³ M⁻¹ s⁻¹, whereas Bz-Gly-Arg shows a dramatically higher efficiency of 958 × 10³ M⁻¹ s⁻¹, a ~5.4-fold difference [1]. This quantitative divergence in catalytic turnover between Lys-terminal and Arg-terminal substrates underscores the necessity of sequence-specific substrate selection. While Bz-Gly-Lys-Val-OH adds a C-terminal Val residue, the core Lys recognition element remains critical for CPB interaction [2].

CPB Catalytic Efficiency
Class-level
kcat/Km = 176 × 10³ M⁻¹ s⁻¹ (Lys-terminal core)
~5.4-fold lower vs. Arg-terminal analog (958 × 10³ M⁻¹ s⁻¹)
Informs carboxypeptidase substrate selection context
Based on Bz-Gly-Lys dipeptide core motif; tripeptide context may introduce additional subsite effects
Carboxypeptidase B Enzyme Kinetics Substrate Specificity kcat/Km

Benzoylation Trade-off: Solubility vs. Hydrolysis Rate

The N-terminal benzoyl (Bz) group in Bz-Gly-Lys-Val-OH is a critical structural feature that directly impacts both solubility and enzymatic hydrolysis rates relative to free N-terminal amine analogs. Patent literature on benzoylated enzyme substrates establishes that replacing the N-terminal Bz group with a free protonated amino group (H-) substantially increases aqueous solubility but concurrently decreases the enzymatic cleavage rate [1]. Conversely, the Bz modification reduces solubility while enhancing the rate of protease-catalyzed hydrolysis, a trade-off that must be considered in assay design . This class-level property directly applies to Bz-Gly-Lys-Val-OH, distinguishing it from non-benzoylated Gly-Lys-Val-OH or other free amine tripeptides.

Benzoylation Trade-off
Class-level
N-terminal Bz group: reduced solubility, enhanced enzymatic hydrolysis rate
Free amine analog: higher solubility, lower cleavage rate
Selection requires balancing assay sensitivity and solubility needs
General property of N-benzoylated chromogenic substrates; magnitude varies by enzyme and sequence
Peptide Solubility Chromogenic Substrate Protease Assay Benzoyl Modification

Bz-Gly-Lys-Val-OH vs. Bz-Gly-Lys-OH Structure

Bz-Gly-Lys-Val-OH (tripeptide; MW 406.48 g/mol) is structurally distinct from Bz-Gly-Lys-OH (dipeptide; MW 307.35 g/mol), with the former containing an additional C-terminal Valine residue . This C-terminal extension confers different substrate properties and applications: Bz-Gly-Lys-OH is primarily used as a peptide synthesis building block and in carboxypeptidase B substrate studies , whereas Bz-Gly-Lys-Val-OH serves as a tripeptide substrate with defined cleavage specificity for enzymes like ACE [1]. The additional Val residue creates a distinct cleavage site and alters the compound's utility in enzyme assays.

Structure vs. Bz-Gly-Lys-OH
Reported
Tripeptide (MW 406.48) with C-terminal Val extension
Dipeptide analog (MW 307.35) lacks Val; different application scope
Procurement must match tripeptide ACE substrate requirement
Bz-Gly-Lys-OH is primarily a CPB substrate and synthesis building block; not interchangeable
Peptide Synthesis Building Block C-Terminal Extension Tripeptide

Bz-Gly-Lys-Val-OH Research and Industrial Applications


ACE Activity: Cofactor Sensitivity

Bz-Gly-Lys-Val-OH is applied as a chromogenic substrate for quantifying Angiotensin-Converting Enzyme (ACE) activity in tissue homogenates, particularly when differential sensitivity to divalent cation activation (CoCl₂) is a required experimental parameter. In studies using Dunning rat prostate tumor tissue, Bz-Gly-Lys-Val-OH exhibited ~40% relative cleavage activity compared to Hip-His-Leu in the absence of CoCl₂, reaching equivalent activity upon CoCl₂ addition [1]. This property enables researchers to assess ACE activity modulation by cofactors in complex biological samples [2].

Carboxypeptidase Specificity and Kinetic Profiling

Bz-Gly-Lys-Val-OH serves as a substrate for characterizing carboxypeptidase enzymes, particularly those that cleave C-terminal lysine residues. The Bz-Gly-Lys core motif within the compound is recognized by carboxypeptidase B (CPB) and related enzymes such as human carboxypeptidase M [1]. Kinetic studies with Bz-Gly-Lys demonstrate quantifiable differences in catalytic efficiency compared to Arg-terminal analogs (kcat/Km of 176 × 10³ M⁻¹ s⁻¹ for Lys-terminal vs. 958 × 10³ M⁻¹ s⁻¹ for Arg-terminal) [2]. Bz-Gly-Lys-Val-OH extends this core motif, providing a defined tripeptide context for examining enzyme specificity and subsite interactions.

Peptide Library for Specificity Mapping

Bz-Gly-Lys-Val-OH is used as a reference compound in peptide library screening for mapping protease substrate specificity. Its defined sequence (Bz-Gly-Lys-Val) provides a benchmark for comparing hydrolysis rates across enzyme classes [1]. The benzoyl N-terminal protection group confers distinct solubility and enzymatic hydrolysis properties compared to free amine analogs [2], making Bz-Gly-Lys-Val-OH a standardized building block for constructing systematic peptide arrays used in protease profiling and inhibitor screening campaigns.

Spectrophotometric Assay Development and Validation

Bz-Gly-Lys-Val-OH is employed as a substrate in spectrophotometric enzyme assays requiring UV detection of benzoyl-containing cleavage products. The benzoyl group facilitates detection of liberated hippuric acid or related fragments, enabling continuous or endpoint kinetic measurements [1]. The compound's defined purity specifications (≥95% by HPLC) and consistent molecular weight (406.48 g/mol) [2] support reproducible assay validation and inter-laboratory comparability, essential requirements for regulatory-compliant biochemical testing workflows.

Application
Selection Property
Validation Focus
ACE activity assays with cofactor modulation
Cofactor-dependent cleavage profile
CoCl₂ activation response verification
Carboxypeptidase specificity studies
Lys-terminal substrate recognition
Enzyme kinetics and subsite interaction profiling
Protease specificity mapping
Defined tripeptide benchmark sequence
Hydrolysis rate comparison across enzyme classes
Spectrophotometric assay development
Benzoyl chromophore detection
Method reproducibility and inter-laboratory comparability

Technical Documentation Hub

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27 linked technical documents
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